molecular formula C7H8N2O3 B3289198 5-Ethoxy-2-nitropyridine CAS No. 856164-26-6

5-Ethoxy-2-nitropyridine

Cat. No. B3289198
CAS RN: 856164-26-6
M. Wt: 168.15 g/mol
InChI Key: IXVHPVKSEBHJDB-UHFFFAOYSA-N
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Description

5-Ethoxy-2-nitropyridine (ENP) is a chemical compound that belongs to the nitropyridine family. It has been the subject of extensive research due to its potential applications in the field of medicinal chemistry. ENP is a yellow crystalline compound with a molecular weight of 181.16 g/mol. It is soluble in organic solvents such as chloroform, methanol, and ethanol.

Scientific Research Applications

Chemical Synthesis and Derivative Formation

5-Ethoxy-2-nitropyridine and its derivatives play a crucial role in the synthesis of various chemical compounds. For instance, 5-nitropyridine-2-sulfonic acid has been used to substitute the sulfonate group with various nucleophiles, leading to the formation of different derivatives including 2-ethoxy-5-nitropyridine (Bakke & Sletvold, 2003). Similarly, 2-amino-5-ethoxypyridine has been synthesized from 3-ethoxypyridine via 2-bromo-3-ethoxy-6-nitropyridine (Hertog, Jouwersma, Wal, & Willebrands‐Schogt, 2010).

Influence on Chemical Reactions

The solvent's polarity significantly impacts the reactivity of nitropyridines derivatives. The study of reactions involving halogeno- and alkoxy-derivatives of nitropyridines towards ammonia solutions has shown that higher solvent polarity accelerates the substitution processes (Hertog & Jouwersma, 1953).

Potential in Cancer Treatment

Certain pyridine derivatives, including those related to 5-ethoxy-2-nitropyridine, have demonstrated antitumor activity in mice. These compounds are precursors to active agents that are potent antimitotic agents, which are essential in cancer treatment (Temple, Rener, Waud, & Noker, 1992).

Development of Fluorescent Probes

5-Ethoxy-2-nitropyridine derivatives have been used to develop fluorescent compounds for detecting metal ions. These compounds interact with Fe3+ and Hg2+ ions, showcasing potential applications in detecting trace amounts of these metals in water samples or biological systems (Singh, Thakur, Raj, & Pandey, 2020).

Application in Peptide Synthesis

2,2′-Dithiobis(5-nitropyridine) has been utilized for activating the thiol function of cysteine in peptides, facilitating the asymmetric disulfide formation in peptide synthesis (Rabanal, DeGrado, & Dutton, 1996).

Vibrational Spectral Studies

5-Ethoxy-2-nitropyridine is significant in conformational stability and vibrational spectral studies, providing insights into molecular stability and bond strength through infrared absorption and Raman spectroscopy. These studies are crucial in understanding the chemical properties of molecules (Balachandran, Lakshmi, & Janaki, 2012).

Molecular Diode Development

Research has explored the use of derivatives like 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine for developing programmable molecular diodes. These molecules can function as memory devices or nano-actuators, controlled by external fields or bias voltage (Derosa, Guda, & Seminario, 2003).

properties

IUPAC Name

5-ethoxy-2-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-2-12-6-3-4-7(8-5-6)9(10)11/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVHPVKSEBHJDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696946
Record name 5-Ethoxy-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethoxy-2-nitropyridine

CAS RN

856164-26-6
Record name 5-Ethoxy-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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